2,3,6-Trimethylphenol-D11
Overview
Description
2,3,6-Trimethylphenol-D11 is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 147.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It is known that the incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could alter the interaction of the compound with its targets and result in changes in its biological activity.
Pharmacokinetics
It is known that the deuteration of drug molecules can impact their pharmacokinetic profiles . This could potentially influence the bioavailability of 2,3,6-Trimethylphenol-D11.
Biochemical Analysis
Biochemical Properties
2,3,6-Trimethylphenol-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical processes. For instance, it is involved in the aerobic oxidation process, where it interacts with copper catalysts to produce intermediates like 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of certain cellular components, thereby impacting cell function. The compound’s interaction with cellular enzymes and proteins can lead to changes in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The deuterium labeling allows for precise tracking of the compound’s interactions and effects on gene expression. This labeling is particularly useful in studying the pharmacokinetics and metabolic profiles of drugs, as it provides detailed insights into the molecular mechanisms underlying these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the oxidation process, where it is converted into intermediates like 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone. These metabolic pathways are essential for understanding the compound’s impact on metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for understanding the compound’s activity and function within cells. The precise tracking of the compound’s localization is facilitated by its deuterium labeling, which allows for detailed studies of its interactions and effects at the subcellular level .
Properties
IUPAC Name |
3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOMQLYQAXGHSU-JXCHDVSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.